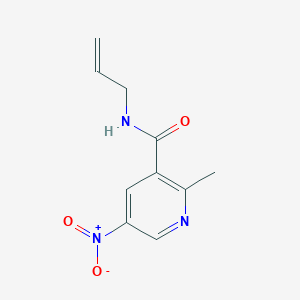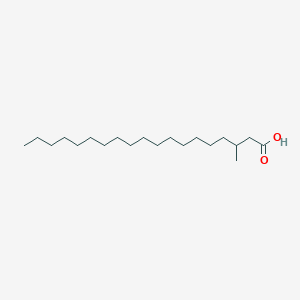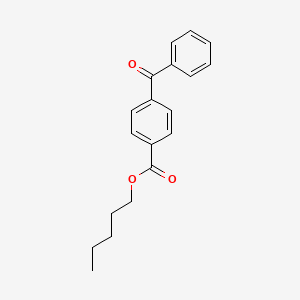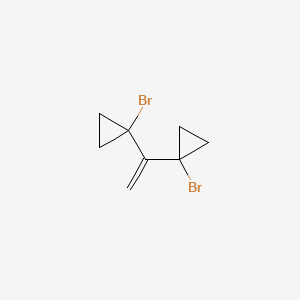
1,1'-(Ethene-1,1-diyl)bis(1-bromocyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) is an organic compound with the molecular formula C8H10Br2 It consists of two bromocyclopropane units connected by an ethene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) typically involves the reaction of ethene with bromocyclopropane under specific conditions. One common method is the electrophilic addition of bromine to ethene, followed by the formation of the bromocyclopropane units. The reaction conditions often include the use of solvents such as tetrachloromethane and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Catalysts like palladium or nickel are employed to facilitate the addition reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while addition reactions can produce larger cyclic or acyclic compounds.
Applications De Recherche Scientifique
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with cyclopropane rings.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and cyclopropane rings. These structural features allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane, 1,1’-ethenylidenebis[1-bromo-]: Similar structure with slight variations in the positioning of bromine atoms.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: Contains cyclohexane rings instead of cyclopropane, leading to different reactivity and applications.
Uniqueness
1,1’-(Ethene-1,1-diyl)bis(1-bromocyclopropane) is unique due to its combination of cyclopropane rings and bromine atoms, which confer distinct reactivity and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
60538-61-6 |
|---|---|
Formule moléculaire |
C8H10Br2 |
Poids moléculaire |
265.97 g/mol |
Nom IUPAC |
1-bromo-1-[1-(1-bromocyclopropyl)ethenyl]cyclopropane |
InChI |
InChI=1S/C8H10Br2/c1-6(7(9)2-3-7)8(10)4-5-8/h1-5H2 |
Clé InChI |
NCJQQVLOQUJZBM-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1(CC1)Br)C2(CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


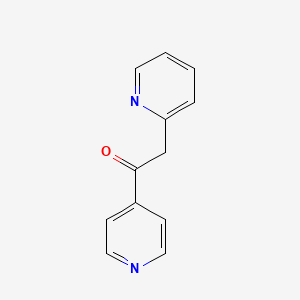
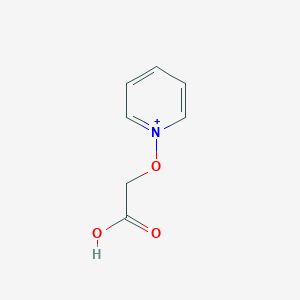

![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)

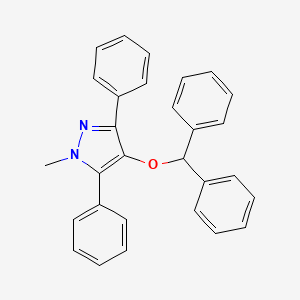
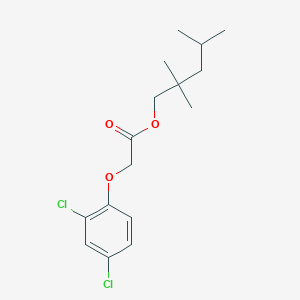

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)

